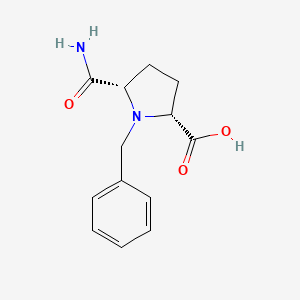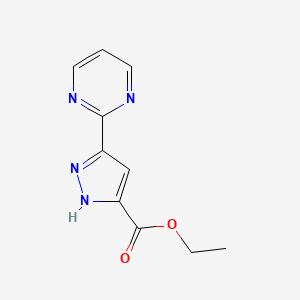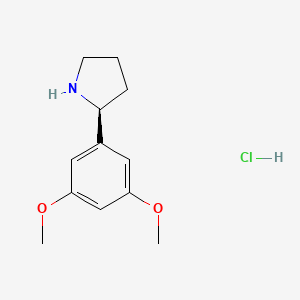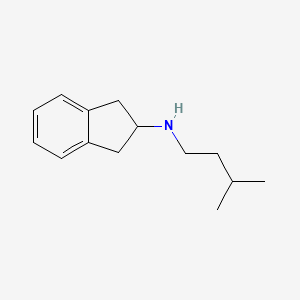
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is a chiral organic compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a bromophenyl group attached to an ethane-1,2-diamine backbone, with the hydrochloride salt form enhancing its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-bromoacetophenone.
Reduction: The 4-bromoacetophenone is reduced to 4-bromo-1-phenylethanol using a reducing agent such as sodium borohydride.
Amination: The 4-bromo-1-phenylethanol undergoes amination with ammonia or an amine source to form (S)-1-(4-Bromophenyl)ethane-1,2-diamine.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperatures, pressures, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while substitution can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with similar structural features but lacking the bromophenyl group.
1,2-Diaminopropane: Another diamine with a slightly different carbon backbone.
4-(4-Bromophenyl)-thiazol-2-amine: A compound with a similar bromophenyl group but different overall structure.
Uniqueness
(S)-1-(4-Bromophenyl)ethane-1,2-diamine hydrochloride is unique due to its specific chiral configuration and the presence of both the bromophenyl group and diamine backbone. This combination of features imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H12BrClN2 |
|---|---|
Molecular Weight |
251.55 g/mol |
IUPAC Name |
(1S)-1-(4-bromophenyl)ethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C8H11BrN2.ClH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4,8H,5,10-11H2;1H/t8-;/m1./s1 |
InChI Key |
KRMSWBWAWZPPOD-DDWIOCJRSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](CN)N)Br.Cl |
Canonical SMILES |
C1=CC(=CC=C1C(CN)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![rac-(1R,2S,4R)-bicyclo[2.2.2]oct-5-ene-2-carboxylicacid](/img/structure/B13638349.png)
![(Z)-2-[(4-methylbenzoyl)amino]-3-phenylprop-2-enoic acid](/img/structure/B13638354.png)



![3-Methyl-2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13638369.png)
![tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate](/img/structure/B13638389.png)


![2-{1-[(Benzyloxy)carbonyl]-3-methylpyrrolidin-3-yl}acetic acid](/img/structure/B13638408.png)
